Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate
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Overview
Description
Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate is a chemical compound with the molecular formula C9H12N2O4 and a molecular weight of 212.21 g/mol This compound features an imidazole ring, which is a five-membered heterocyclic structure containing two nitrogen atoms
Mechanism of Action
Target of Action
Compounds containing an imidazole ring, like “Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate”, are often involved in various biological activities. They can interact with a variety of enzymes and receptors in the body, including cytochromes, certain G-protein coupled receptors, and more .
Mode of Action
The interaction of “this compound” with its targets could lead to changes in the activity of these targets, potentially altering cellular processes. The exact changes would depend on the specific targets and the nature of the interaction .
Biochemical Pathways
The affected pathways would depend on the specific targets of “this compound”. Imidazole-containing compounds can be involved in a wide range of biochemical pathways, from energy metabolism to signal transduction .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, Excretion) properties of “this compound” would influence its bioavailability. Factors such as its lipophilicity, molecular size, and charge can affect how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of Action
The molecular and cellular effects of “this compound” would depend on its specific targets and the nature of its interaction with these targets. This could range from changes in enzyme activity to alterations in cell signaling .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of “this compound”. For example, certain conditions might enhance or inhibit its interaction with its targets .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate typically involves the reaction of imidazole derivatives with malonate esters. One common method includes the alkylation of dimethyl malonate with 2-(chloromethyl)imidazole under basic conditions . The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to imidazolines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the methylene group adjacent to the imidazole ring.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or peracids.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Bases like sodium hydride or potassium carbonate in solvents like DMF or THF.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazole N-oxides, while substitution reactions can introduce various functional groups at the methylene position .
Scientific Research Applications
Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate has a wide range of applications in scientific research:
Comparison with Similar Compounds
Dimethyl malonate: Lacks the imidazole ring, making it less versatile in biological applications.
2-(Chloromethyl)imidazole: Used as a precursor in the synthesis of Dimethyl 2-((1H-imidazol-2-yl)methyl)malonate.
Imidazole: The parent compound, widely used in various chemical and biological applications.
Uniqueness: this compound is unique due to the combination of the malonate ester and imidazole ring, which imparts both reactivity and biological activity. This dual functionality makes it a valuable compound in research and industrial applications .
Properties
IUPAC Name |
dimethyl 2-(1H-imidazol-2-ylmethyl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O4/c1-14-8(12)6(9(13)15-2)5-7-10-3-4-11-7/h3-4,6H,5H2,1-2H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHJAYGJMPRNLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1=NC=CN1)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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